N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
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Overview
Description
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide typically involves the methylation of indole followed by the formation of the carboxamide and subsequent oxime formation. The reaction conditions often include the use of common organic solvents and reagents such as acetic acid and hydrochloric acid under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide can be compared with other indole derivatives, such as:
Indole-3-carboxamide: Known for its enzyme inhibitory properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of active molecules.
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVCOKRDOQOGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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